molecular formula C16H16BrN5O2 B10863961 N-benzyl-3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

N-benzyl-3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10863961
M. Wt: 390.23 g/mol
InChI Key: LOQAITBAXWINPT-UHFFFAOYSA-N
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Description

N~5~-Benzyl-3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a benzyl group, a pyrazole ring, and an oxadiazole ring, making it a unique and versatile molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-benzyl-3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by reacting an appropriate amidoxime with a carboxylic acid derivative under dehydrating conditions.

    Coupling Reaction: The final step involves the coupling of the brominated pyrazole with the oxadiazole intermediate using a suitable base and solvent to yield the target compound.

Industrial Production Methods

Industrial production of N5-benzyl-3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

Types of Reactions

N~5~-benzyl-3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo substituent on the pyrazole ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and oxadiazole rings.

    Coupling Reactions: The benzyl group can be involved in coupling reactions with other aromatic or heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K~2~CO~3~), and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can modify the functional groups on the oxadiazole and pyrazole rings.

Scientific Research Applications

N~5~-benzyl-3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to inhibit specific enzymes.

    Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N5-benzyl-3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-benzyl-3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
  • N~5~-benzyl-3-[(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
  • N~5~-benzyl-3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Uniqueness

N~5~-benzyl-3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of the bromo substituent, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C16H16BrN5O2

Molecular Weight

390.23 g/mol

IUPAC Name

N-benzyl-3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C16H16BrN5O2/c1-10-14(17)11(2)22(20-10)9-13-19-16(24-21-13)15(23)18-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,18,23)

InChI Key

LOQAITBAXWINPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=NOC(=N2)C(=O)NCC3=CC=CC=C3)C)Br

Origin of Product

United States

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